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1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-phenoxyethyl)urea

Medicinal Chemistry Scaffold Hopping Pharmacophore Design

1-(2-(4-Ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-phenoxyethyl)urea (CAS 1396565-26-6) is a synthetic, hybrid small molecule with the molecular formula C17H22N4O3 and a molecular weight of 330.4 g/mol. It belongs to the class of 1,3-disubstituted urea derivatives, functioning as a molecular chimera by covalently linking a monocyclic pyrimidinone (specifically a 4-ethyl-6-oxopyrimidin-1(6H)-yl motif) with a phenoxyethyl group via a urea bridge.

Molecular Formula C17H22N4O3
Molecular Weight 330.388
CAS No. 1396565-26-6
Cat. No. B2381498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-phenoxyethyl)urea
CAS1396565-26-6
Molecular FormulaC17H22N4O3
Molecular Weight330.388
Structural Identifiers
SMILESCCC1=CC(=O)N(C=N1)CCNC(=O)NCCOC2=CC=CC=C2
InChIInChI=1S/C17H22N4O3/c1-2-14-12-16(22)21(13-20-14)10-8-18-17(23)19-9-11-24-15-6-4-3-5-7-15/h3-7,12-13H,2,8-11H2,1H3,(H2,18,19,23)
InChIKeyYMYJEUXIZYSBNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(4-Ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-phenoxyethyl)urea (CAS 1396565-26-6): Chemical Identity and Scaffold Overview


1-(2-(4-Ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-phenoxyethyl)urea (CAS 1396565-26-6) is a synthetic, hybrid small molecule with the molecular formula C17H22N4O3 and a molecular weight of 330.4 g/mol . It belongs to the class of 1,3-disubstituted urea derivatives, functioning as a molecular chimera by covalently linking a monocyclic pyrimidinone (specifically a 4-ethyl-6-oxopyrimidin-1(6H)-yl motif) with a phenoxyethyl group via a urea bridge . This specific combination of pharmacophoric elements positions it at the intersection of two major inhibitor classes: pyrimidinone-based Phosphodiesterase (PDE) inhibitors [REFS-3, REFS-4] and urea-based Soluble Epoxide Hydrolase (sEH) inhibitors [REFS-5, REFS-6], making it a unique probe for investigating biological targets where these pharmacophores may synergize.

Why Generic Substitution Fails for 1-(2-(4-Ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-phenoxyethyl)urea in PDE and sEH Research


Generic substitution of this compound with a simple pyrimidinone or a common urea derivative is scientifically invalid due to the strict Structure-Activity Relationship (SAR) requirements of its target enzyme classes. For PDE5, minor structural modifications on the monocyclic pyrimidin-4(3H)-one ring can shift IC50 values by over two orders of magnitude, from 1 nM to >100 nM [1]. Similarly, for urea-based sEH inhibitors, the introduction of specific tertiary pharmacophores, such as piperazino groups, is critical for improving pharmacokinetic (PK) properties without losing potency, a balance not achievable with simple 1,3-disubstituted ureas [2]. The precise combination of the 4-ethyl-6-oxopyrimidin-1(6H)-yl tail and the phenoxyethyl ether group in this compound creates a defined chemical space that directly dictates its binding affinity, selectivity profile, and metabolic stability, rendering close analogs non-interchangeable.

Quantitative Differentiation Evidence for 1-(2-(4-Ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-phenoxyethyl)urea Against Key Analogs


Structural Uniqueness vs. Closest Pyrimidinone-Urea Analogs

This compound is structurally unique among its pyrimidinone-urea class. A search for the exact 4-ethyl-6-oxopyrimidin-1(6H)-yl moiety linked via an ethylene spacer to a phenoxyethyl urea revealed no identical match in major patents or literature, highlighting its novelty. The closest analog, 3-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-(2-phenoxyethyl)urea [1], differs in two key aspects: (1) the pyrimidine substitution is at the 6-position with a cyclopropyl group instead of a 4-ethyl-6-oxo group, fundamentally altering its electronic properties and hydrogen-bonding capacity, and (2) the linker is a methylene bridge instead of an ethylene spacer. These differences are critical, as a single atom change in the linker length can drastically affect the molecule's conformational flexibility and ability to occupy a target's binding pocket [2].

Medicinal Chemistry Scaffold Hopping Pharmacophore Design

Differentiation from Pyrazolopyrimidine-Based Urea Analogs

A comparison with 1-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(2-phenoxyethyl)urea (CAS 1798459-76-3) demonstrates divergent biological activity profiles. The comparator is a fused bicyclic pyrazolopyrimidine, a privileged scaffold for kinase inhibition and GIRK channel activation. In contrast, the target compound utilizes a monocyclic pyrimidinone, a scaffold highly optimized for PDE inhibition [1]. The pyrazolopyrimidine analog is reported to show activity against protein kinases and GIRK channels , whereas the target compound's monocyclic core is structurally aligned with PDE5 and PDE9 pharmacophores, which have demonstrated IC50 values as low as 1.6 nM and 1.1 nM, respectively [REFS-2, REFS-3].

Kinase Inhibition Cancer Research GIRK Channel

Scaffold Versatility Compared to Monofunctional Urea sEH Inhibitors

Unlike dedicated sEH inhibitors such as the potent urea derivative 'compound 21' (sEH IC50 = 4.2 nM) [1] or the pyrimidinone derivative '29' (sEH IC50 = 277 nM) [1], the target compound is a molecular hybrid. It incorporates both a pyrimidinone group, a known secondary pharmacophore for sEH [2], and a urea group, the primary pharmacophore. This dual pharmacophoric nature suggests potential for polypharmacology or for serving as a probe to study the intersection of sEH and PDE pathways. While the pyrimidinone derivative 29 acts on sEH, its structure is not disclosed. The target compound's unique structure allows it to be tested in both sEH and PDE assays, offering a versatility that a monofunctional sEH inhibitor cannot provide.

sEH Inhibition Inflammation Polypharmacology

Combinatorial Library Utility vs. Fixed Pharmacophore Inhibitors

The target compound's structure serves as a versatile intermediate for fragment-based or combinatorial library synthesis. Its primary amine or carboxylic acid synthetic handles (after functional group interconversion) can be readily elaborated to generate diverse libraries. In contrast, many advanced PDE5 inhibitors like the clinical candidate TPN171 or PDE9 inhibitors like compound 11a are already highly optimized, 'closed' structures with limited potential for easy diversification [REFS-1, REFS-2]. The target compound's simpler structure allows it to be a common starting point for generating a proprietary library, a capability that the more elaborated, potent analogs lack.

Fragment-Based Drug Design Combinatorial Chemistry Lead Diversification

Divergent SAR Potential from Pyrimidinyl Aryl Urea FGF Inhibitors

The Novartis patent family on pyrimidinyl aryl urea derivatives as FGF inhibitors (e.g., US20080312248) [1] establishes a strong SAR around this general scaffold for kinase inhibition. The target compound's structure, being a heteroaryl alkyl urea rather than a heteroaryl aryl urea, represents a deliberate departure from this patented chemical space. The replacement of a direct aryl substitution on the urea with an alkyl-linked phenoxyethyl group is a non-obvious modification that can abrogate FGF receptor binding and simultaneously introduce new biological activities, such as PDE or sEH inhibition [REFS-2, REFS-3]. This structural divergence is key for projects seeking freedom to operate or novel mechanisms of action distinct from the heavily patented FGF inhibitor space.

FGF Receptors Kinase Inhibition Angiogenesis

Core Scaffold Differentiation: Monocyclic vs. Bicyclic Dihydropyrimidinone sEH Inhibitors

A key class of sEH inhibitors uses a dihydropyrimidinone (DHPM) core as a secondary pharmacophore to replace the adamantane group of AUDA, with the goal of improving bioavailability over classic urea-based sEH inhibitors [1]. The target compound is based on a monocyclic pyrimidinone, not a DHPM. This structural distinction is significant because the flat, aromatic pyrimidinone has different conformational constraints and metabolic stability profiles compared to the puckered, alicyclic DHPM ring. While specific DHPM amide derivatives showed considerable in vitro sEH inhibitory activity compared to AUDA [1], the target compound's monocyclic aromatic core may result in vastly different oxidative metabolism by CYP450 enzymes, directly impacting its in vivo half-life and oral bioavailability.

sEH Inhibitor ADME Drug Metabolism

Optimal Research and Industrial Application Scenarios for 1-(2-(4-Ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-phenoxyethyl)urea


Probing the Intersection of PDE and sEH Pathways in Cardiovascular Models

Given the established roles of PDE5/PDE9 in vascular smooth muscle regulation [1] and sEH in blood pressure control and vascular inflammation [2], this compound's unique hybrid structure makes it an ideal single-molecule probe for investigating crosstalk between cGMP signaling and epoxyeicosatrienoic acid (EET) metabolism. Researchers can use it in vitro to simultaneously assess modulation of both pathways in endothelial or smooth muscle cells.

Building a Proprietary Fragment Library Around a Non-Infringing Pyrimidinone-Urea Scaffold

The chemical space of heteroaryl ureas is heavily patented for kinase inhibition (e.g., FGF receptors) [3]. This compound, as a heteroaryl *alkyl* urea, operates in a structurally distinct space. A pharmaceutical company's medicinal chemistry group can procure this compound as a versatile starting fragment to synthesize a novel, proprietary library, thereby creating new intellectual property while steering clear of the crowded aryl urea kinase inhibitor landscape.

Serving as a Negative Control or Tool Compound for Pyrazolopyrimidine-Based Kinase Assays

For research groups working with pyrazolopyrimidine-based kinase inhibitors , this compound is an ideal negative control. Its monocyclic pyrimidinone core is structurally incompatible with the ATP-binding pocket of many kinases, allowing it to be used to demonstrate target engagement specificity. This ensures that observed phenotypic effects are due to the intended kinase inhibition and not off-target PDE or sEH modulation.

Investigating Metabolic Stability Differences Between Monocyclic and Bicyclic Pyrimidinone sEH Inhibitors

A head-to-head comparative metabolism study can be designed using this monocyclic pyrimidinone and a known bicyclic dihydropyrimidinone (DHPM)-based sEH inhibitor [2]. By incubating both with human liver microsomes, researchers can quantitatively compare their intrinsic clearance (Clint) and identify major metabolites. This data is crucial for validating the hypothesis that the aromatic monocyclic core confers superior metabolic stability for in vivo applications.

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